2,4-Dichlorobenzofuro[3,2-D]pyrimidine
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Overview
Description
2,4-Dichlorobenzofuro[3,2-D]pyrimidine is a heterocyclic compound with the molecular formula C10H4Cl2N2O It is characterized by a fused ring system that includes both benzofuran and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzofuro[3,2-D]pyrimidine typically involves the reaction of a suitable benzofuran derivative with a chlorinated pyrimidine. One common method includes the use of phosphorus oxychloride as a chlorinating agent under reflux conditions. For example, a mixture of a benzofuran derivative and phosphorus oxychloride is heated under reflux for several hours, followed by cooling and precipitation to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzofuro[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include amine or thiol derivatives of the original compound.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives.
Scientific Research Applications
2,4-Dichlorobenzofuro[3,2-D]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzofuro[3,2-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Chlorobenzofuro[3,2-D]pyrimidine
- 4-Chlorobenzofuro[3,2-D]pyrimidine
- Benzofuro[3,2-D]pyrimidine
Comparison: 2,4-Dichlorobenzofuro[3,2-D]pyrimidine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity compared to its mono-chlorinated or non-chlorinated analogs. The dual chlorine substitution can enhance its ability to interact with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHATHMJJOZFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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